Tecalcet hydrochloride is a calcimimetic agent primarily used in the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease undergoing dialysis. It functions by mimicking calcium, thereby activating the calcium-sensing receptor located on the parathyroid gland. This activation leads to a reduction in parathyroid hormone secretion, ultimately helping to manage serum calcium levels. Tecalcet hydrochloride is classified as a small molecule drug and is recognized under the Chemical Abstracts Service registry number 177172-49-5.
Tecalcet hydrochloride was developed as an alternative to cinacalcet hydrochloride, addressing some of its pharmacokinetic limitations. It is classified under the category of calcimimetics, which are compounds that enhance the sensitivity of the calcium-sensing receptor to extracellular calcium concentrations. The compound is synthesized from various intermediates through a series of chemical reactions that involve both organic and inorganic reagents.
The synthesis of tecalcet hydrochloride involves several key steps:
The molecular structure of tecalcet hydrochloride can be described as follows:
The three-dimensional conformation of tecalcet hydrochloride plays a crucial role in its interaction with the calcium-sensing receptor, influencing its efficacy as a calcimimetic agent.
Tecalcet hydrochloride participates in various chemical reactions during its synthesis:
Tecalcet hydrochloride acts primarily through the activation of the calcium-sensing receptor located on parathyroid cells. The mechanism can be summarized as follows:
The physical and chemical properties of tecalcet hydrochloride include:
These properties are critical for its formulation into pharmaceutical products and for ensuring its efficacy upon administration.
Tecalcet hydrochloride has significant applications in clinical settings:
Tecalcet hydrochloride (chemical name: (R)-N-[1-(3-methoxyphenyl)ethyl]-3-[2-chlorophenyl]propan-1-amine hydrochloride) is a chiral calcimimetic agent with the molecular formula C₁₈H₂₃Cl₂NO and a molecular weight of 340.29 g/mol. Its structure features a stereogenic center at the ethylamine linkage, conferring enantiomer-specific activity. The (R)-enantiomer demonstrates potent pharmacological activity, while the (S)-enantiomer is significantly less active, underscoring the importance of stereochemistry in drug-receptor interactions [3] [8].
Key physicochemical properties include:
C[C@@H](NCCCC1=CC=CC=C1Cl)C2=CC=CC(OC)=C2.[H]Cl
, explicitly defining the (R)-chirality [5] [10]. Table 1: Physicochemical Profile of Tecalcet Hydrochloride
Property | Value/Description |
---|---|
Molecular Formula | C₁₈H₂₃Cl₂NO |
Molecular Weight | 340.29 g/mol |
CAS Number | 177172-49-5 (HCl salt); 148717-54-8 (free base) |
Chirality | (R)-enantiomer |
Melting Point | Not reported (decomposes before melting) |
LogP (Partition Coefficient) | 5.82 (indicative of high lipophilicity) |
Hydrogen Bond Donors/Acceptors | 2 donors, 2 acceptors |
The synthesis of Tecalcet hydrochloride centers on resolving the chiral amine intermediate to ensure enantiopurity. The most efficient route employs asymmetric synthesis or chiral resolution techniques to avoid racemization:
Critical Stereochemical Note: The (R)-configuration is essential for binding to the transmembrane domain of the calcium-sensing receptor (CaSR). Inversion to the (S)-enantiomer reduces affinity by >100-fold, as confirmed by functional assays [3] [5].
Tecalcet hydrochloride acts as a positive allosteric modulator (PAM) of CaSR, a Class C G protein-coupled receptor (GPCR). Unlike orthosteric agonists (e.g., extracellular Ca²⁺), Tecalcet binds within the receptor’s transmembrane (7TM) domain to enhance sensitivity to extracellular Ca²⁺ ([Ca²⁺]ₑ) without directly activating the receptor [1] [4] .
Binding Site and Molecular Mechanism:
Table 2: Biological Effects of Tecalcet Hydrochloride on CaSR Signaling
Parameter | Effect of Tecalcet Hydrochloride |
---|---|
Ca²⁺ EC₅₀ Reduction | From ~3 mM to 0.61 mM (in vitro Ca²⁺ mobilization) |
Intracellular Ca²⁺ Release | Dose-dependent increase (EC₅₀: 80 nM in CHO cells) |
PTH Secretion | Suppression in rat models (dose-dependent 20–50% reduction) |
Parathyroid Cell Volume | Decreased in uremic rats (dose-dependent effect) |
Osteitis Fibrosa | Halts/reverses bone lesions in renal insufficiency models |
Functional and Cellular Consequences:
Structural Basis for Allostery:
Cryo-electron microscopy studies reveal that Tecalcet stabilizes a closed conformation of the CaSR’s venus flytrap (VFT) domain via long-range interactions, facilitating signal transmission to the 7TM domain. This contrasts with peptidic PAMs (e.g., etelcalcetide), which bind exclusively to the VFT domain [4] [7].
Table 3: Standardized Nomenclature for Tecalcet Hydrochloride
Nomenclature Type | Name |
---|---|
Systematic IUPAC Name | 3-(2-Chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine hydrochloride |
Common Synonyms | R-568 hydrochloride; NPS R-568; KRN-568; Norcalcin |
CAS Numbers | 177172-49-5 (HCl); 148717-54-8 (free base) |
Therapeutic Category | Calcimimetic (calcium-sensing receptor allosteric modulator) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7